Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate
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Overview
Description
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological and pharmacological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which allows for a variety of substitutions and modifications, leading to a wide range of biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate typically involves the bromination of a xanthone precursor followed by esterification. One common method is the bromination of 9-oxo-9H-xanthene-3-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative .
Scientific Research Applications
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is not fully understood. like other xanthone derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 5,6-Dimethylxanthone-4-acetic acid (DMXAA)
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other xanthone derivatives .
Biological Activity
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Overview of Xanthone Derivatives
Xanthones are known for their "privileged structures," which allow them to interact with various biological targets. The structural modifications in xanthones significantly influence their pharmacological activities. This compound, specifically, has shown promising results in various studies.
Anticancer Activity
Recent research highlights the anticancer potential of xanthone derivatives:
- Mechanism of Action : Xanthones can inhibit multiple protein receptors involved in cancer progression, such as cyclooxygenase and topoisomerase. The presence of bromine and carbonyl groups in this compound enhances its binding affinity to these targets .
- Case Studies : In vitro studies have demonstrated that xanthone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 1.4 µM to 13.5 µM against cell lines such as HCT-116 and MCF-7 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 2.1 |
Similar Derivative | A549 | 8.2 |
Similar Derivative | MCF-7 | 1.4 |
Antimicrobial Activity
Xanthones, including this compound, have demonstrated significant antimicrobial properties:
- Inhibition of Pathogens : Studies indicate that xanthone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 20 µg/mL for various strains .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 16 |
Candida albicans | 8 |
Anti-inflammatory and Antioxidant Activity
Xanthones are also recognized for their anti-inflammatory and antioxidant effects:
- Anti-inflammatory Properties : Compounds similar to this compound have shown the ability to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : The DPPH scavenging assay has been utilized to assess the antioxidant capacity of xanthone derivatives. This compound exhibited a significant IC50 value of around 44.30 µM, showcasing its potential as an antioxidant agent .
Properties
CAS No. |
825650-08-6 |
---|---|
Molecular Formula |
C15H9BrO4 |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
methyl 5-bromo-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H9BrO4/c1-19-15(18)8-5-6-9-12(7-8)20-14-10(13(9)17)3-2-4-11(14)16/h2-7H,1H3 |
InChI Key |
GAZDKAXWBSBJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
Origin of Product |
United States |
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